Selective α-Glucosidase Inhibition Over α-Amylase: A Differentiated Diabetes Target Profile
In a 2025 structure-activity relationship study, 3,5-dihydroxybenzaldehyde demonstrated significant α-glucosidase inhibitory activity, whereas its activity against α-amylase was negligible [1]. This is in direct contrast to the positive control acarbose, which non-selectively inhibits both enzymes. The study identified 3,4-dihydroxybenzaldehyde as also demonstrating α-glucosidase inhibition, but 3,5-dihydroxybenzaldehyde is specifically highlighted as a potential scaffold for selective inhibitors [1].
| Evidence Dimension | α-Glucosidase Inhibition |
|---|---|
| Target Compound Data | Demonstrated inhibitory activity |
| Comparator Or Baseline | Acarbose (non-selective dual inhibitor); 3,4-dihydroxybenzaldehyde (also active against α-glucosidase) |
| Quantified Difference | 3,5-DHB is active against α-glucosidase but has negligible activity against α-amylase, unlike acarbose which inhibits both. This suggests a pathway for developing more selective antidiabetic agents. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This selective inhibition profile indicates that 3,5-dihydroxybenzaldehyde is a more promising starting scaffold for developing α-glucosidase-specific inhibitors with potentially fewer gastrointestinal side effects than non-selective agents like acarbose, a critical differentiator for procurement in diabetes research.
- [1] Chung, N. H., et al. (2025). Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. Food Science and Biotechnology. View Source
